SYBR Green II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

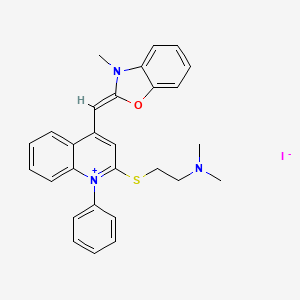

C28H28IN3OS |

|---|---|

Molecular Weight |

581.5 g/mol |

IUPAC Name |

N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine iodide |

InChI |

InChI=1S/C28H28N3OS.HI/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22;/h4-16,19-20H,17-18H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

KQXBZZLQWLZPAL-UHFFFAOYSA-M |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-] |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

SYBR Green II: A Comprehensive Technical Guide for Nucleic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the applications, performance, and protocols for SYBR Green II, a highly sensitive fluorescent stain used for the detection of nucleic acids in a laboratory setting. Primarily utilized for staining RNA and single-stranded DNA (ssDNA) in electrophoretic gels, this compound offers a significant improvement in sensitivity over traditional dyes like ethidium bromide.

Core Applications and Principles

This compound is an asymmetrical cyanine dye that exhibits weak fluorescence in its unbound state.[] Upon binding to nucleic acids, particularly RNA and ssDNA, its fluorescence is dramatically enhanced.[][2] This property makes it an exceptional stain for visualizing and quantifying nucleic acids separated by gel electrophoresis.[3] Although it can also bind to double-stranded DNA (dsDNA), it shows a higher quantum yield when bound to RNA.[4]

The primary applications of this compound in the laboratory include:

-

Post-electrophoresis staining of RNA and ssDNA: It is highly effective for staining nucleic acids within agarose and polyacrylamide gels.

-

Analysis of RNA integrity: Researchers can assess the quality of RNA samples before downstream applications.

-

Single-Strand Conformation Polymorphism (SSCP) analysis: Its high sensitivity is beneficial for detecting mutations and genetic variations.

-

Denaturing Gradient Gel Electrophoresis (DGGE): It can be used to visualize rRNA for microbial population analysis.

-

Capillary Electrophoresis: this compound has been used as a stain for the analysis of total RNA.

Quantitative Performance Data

The performance of this compound is characterized by its spectral properties, sensitivity, and quantum yield. This data is crucial for optimizing experimental setups and ensuring accurate detection.

| Parameter | Value | Notes |

| Excitation Maxima | 497 nm (primary), 254 nm (secondary) | Compatible with standard UV transilluminators and laser-based gel scanners. |

| Emission Maximum | 520 nm (green) | |

| Sensitivity (Non-denaturing gels) | As little as 100 pg of RNA or ssDNA per band with 254 nm epi-illumination. Down to 500 pg per band with 300 nm transillumination. | Significantly more sensitive than ethidium bromide. |

| Sensitivity (Denaturing gels) | Approximately 1 ng of RNA per band with 254 nm epi-illumination. Around 4 ng of RNA per band with 300 nm transillumination. | Sensitivity is somewhat reduced in denaturing gels but still superior to ethidium bromide. |

| Fluorescence Quantum Yield | ~0.54 (bound to RNA), ~0.36 (bound to dsDNA) | Exhibits a higher quantum yield when bound to RNA compared to dsDNA. The quantum yield of the RNA/SYBR Green II complex is over seven times greater than that of the RNA/ethidium bromide complex (~0.07). |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. The following are standard protocols for post-electrophoresis staining.

Protocol 1: Post-Electrophoresis Staining of RNA/ssDNA in Gels

Materials:

-

This compound stock solution (typically 10,000X in DMSO)

-

Electrophoresis buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)

-

Staining container (plastic is recommended to prevent dye adsorption to glass)

-

Gel documentation system with appropriate excitation source and filter

Procedure:

-

Perform Electrophoresis: Run the nucleic acid samples on a non-denaturing or denaturing (polyacrylamide/urea or agarose/formaldehyde) gel according to standard procedures.

-

Prepare Staining Solution:

-

For non-denaturing polyacrylamide and agarose gels, prepare a 1:10,000 dilution of the this compound stock solution in electrophoresis buffer.

-

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.

-

Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal sensitivity.

-

-

Stain the Gel:

-

Place the gel in a clean plastic staining container.

-

Add enough staining solution to completely cover the gel.

-

Agitate the gel gently on a shaker for 10-40 minutes at room temperature, protected from light. The optimal staining time can vary depending on the gel's thickness and composition.

-

-

Destaining (Optional): No destaining is required due to the low intrinsic fluorescence of the unbound dye.

-

Visualize and Document:

-

Illuminate the stained gel using a UV transilluminator. For highest sensitivity, 254 nm epi-illumination is recommended, though 300 nm transillumination is also effective.

-

Photograph the gel using a camera equipped with a SYBR Green photographic filter for optimal results.

-

Protocol 2: Adding this compound to the Loading Buffer

This method allows for the visualization of nucleic acids during electrophoresis, but may affect their mobility.

Procedure:

-

Prepare a 1:100 intermediate dilution of the this compound stock solution in anhydrous DMSO.

-

Add 1 µL of this intermediate dilution to 9-10 µL of your nucleic acid sample before loading it onto the gel. The final concentration in the loading buffer will be approximately 1:1,000.

Visualizing the Mechanism and Workflow

Diagrams can aid in understanding the underlying principles and experimental steps involved in using this compound.

Caption: Mechanism of this compound Fluorescence.

References

An In-Depth Technical Guide to the Mechanism of Action of SYBR Green II on RNA

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: SYBR Green II is an asymmetrical cyanine dye renowned for its high sensitivity in the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.[1] Unlike many nucleic acid stains that preferentially bind to double-stranded DNA (dsDNA), this compound exhibits a significantly higher fluorescence quantum yield when bound to RNA.[1][2][3] This unique characteristic, combined with its high binding affinity and substantial fluorescence enhancement, makes it a superior alternative to traditional stains like ethidium bromide for RNA analysis. This guide provides a comprehensive overview of the core mechanism of action of this compound with RNA, detailed performance characteristics, and standardized experimental protocols for its application in a research environment.

Core Mechanism of Action

The efficacy of this compound as a nucleic acid stain is rooted in a dramatic change in its quantum efficiency upon binding to RNA. The process can be understood through two key stages: nucleic acid binding and the subsequent fluorescence enhancement.

Binding to RNA

This compound is specifically optimized for binding to single-stranded nucleic acids, with a notable preference for RNA. While its sibling compound, SYBR Green I, preferentially binds dsDNA, this compound shows a higher affinity for RNA than ethidium bromide.

The precise molecular interaction and binding mode with the complex secondary and tertiary structures of RNA have not been as exhaustively detailed as intercalation models for other dyes with dsDNA. However, the mechanism is characterized by a strong, non-covalent association with the RNA molecule. This binding event is the critical first step that restricts the conformational flexibility of the dye molecule, priming it for intense fluorescence.

Fluorescence Enhancement

In its unbound state in solution, the this compound molecule has very low intrinsic fluorescence. Upon binding to RNA, the dye undergoes a conformational change that leads to a significant increase in fluorescence. This enhancement is attributed to a dramatic increase in the fluorescence quantum yield (Φ), which is a measure of the efficiency of photon emission.

The quantum yield of the this compound-RNA complex is approximately 0.54, which is substantially higher than its yield when bound to dsDNA (~0.36) and over seven times greater than that of the ethidium bromide-RNA complex (~0.07). This superior quantum efficiency is the primary reason for the dye's remarkable sensitivity in detecting RNA.

Conceptual overview of this compound fluorescence upon binding to RNA.

Performance Characteristics

The utility of this compound in a laboratory setting is defined by its spectral properties and its exceptional sensitivity.

Spectral Properties

This compound is compatible with a wide range of common laboratory imaging equipment, including standard UV transilluminators and laser-based gel scanners. Its key spectral characteristics are summarized below.

| Property | Wavelength (nm) | Notes |

| Primary Excitation Maximum (λex) | 497 nm | Compatible with blue-light transilluminators and 488 nm lasers. |

| Secondary Excitation Maximum (λex) | ~254 nm | Allows for use with UV epi-illumination for enhanced sensitivity. |

| Emission Maximum (λem) | 520 nm | Emits in the green portion of the spectrum when bound to RNA. |

Quantitative Performance and Sensitivity

The high fluorescence quantum yield and binding affinity of this compound translate directly to superior sensitivity for RNA detection compared to ethidium bromide. The lack of fluorescence quenching by common denaturing agents like formaldehyde and urea is a significant advantage, as it removes the need for lengthy washing steps.

| Parameter | This compound | Ethidium Bromide |

| Quantum Yield (Φ) with RNA | ~0.54 | ~0.07 |

| Quantum Yield (Φ) with dsDNA | ~0.36 | ~0.15 |

| Detection Limit (Non-Denaturing Gels) | 100 pg (254 nm epi) 500 pg (300 nm trans) | ~1.5 ng (300 nm trans) |

| Detection Limit (Denaturing Gels) | 1 ng (254 nm epi) ~4 ng (300 nm trans) | >1.5 ng (requires extensive washing) |

Experimental Protocols

This compound is typically used for post-electrophoresis staining, although protocols for pre-casting in agarose gels are also available.

Protocol: Post-Electrophoresis Staining of RNA Gels

This is the recommended method for achieving maximum sensitivity for RNA in both agarose and polyacrylamide gels.

Materials:

-

This compound RNA Gel Stain (10,000X in DMSO)

-

1X TBE Buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA)

-

Staining container (polypropylene is recommended)

-

Gel electrophoresis system and power supply

-

UV transilluminator or other gel imaging system

Procedure:

-

Electrophoresis: Run RNA samples on an agarose or polyacrylamide gel (denaturing or non-denaturing) according to standard procedures.

-

Prepare Staining Solution:

-

For non-denaturing gels, prepare a 1:10,000 dilution of the this compound stock concentrate in 1X TBE buffer.

-

For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution in 1X TBE buffer.

-

Ensure the pH of the TBE buffer is between 7.5 and 8.0 for optimal performance.

-

-

Staining:

-

Place the gel in the staining container and add enough staining solution to fully submerge it.

-

Protect the container from light and agitate gently at room temperature.

-

Incubate for 10-40 minutes for polyacrylamide gels or 20-40 minutes for agarose gels.

-

-

Visualization:

-

The gel can be visualized immediately without destaining.

-

Illuminate using a 300 nm transilluminator or, for greater sensitivity, a 254 nm epi-illuminator.

-

Photograph the gel using a green filter. Orange/red filters designed for ethidium bromide are not suitable and will yield poor results.

-

Standard experimental workflow for post-electrophoresis RNA gel staining.

Protocol: Pre-Casting Agarose Gels

This method is convenient for agarose gels but is not recommended for polyacrylamide gels.

Procedure:

-

Prepare molten agarose gel solution as per a standard protocol.

-

Just before pouring, add this compound stock solution to the molten agarose to a final dilution of 1:10,000 and mix thoroughly.

-

Cast the gel and allow it to solidify.

-

Load samples and run the electrophoresis.

-

Visualize the gel directly after the run as described in the post-staining protocol.

Workflow for pre-casting an agarose gel with this compound.

Considerations for Downstream Applications

This compound staining is compatible with downstream applications such as Northern blotting. The dye does not interfere with the transfer of RNA to membranes. For optimal hybridization results, it is recommended to add 0.1–0.3% SDS to the prehybridization and hybridization buffers to effectively remove the dye from the RNA. The dye can also be removed from nucleic acids by ethanol precipitation.

References

SYBR Green II spectral properties excitation emission

An In-depth Technical Guide to the Spectral Properties and Applications of SYBR Green II

For researchers, scientists, and professionals in drug development, the precise selection and application of fluorescent nucleic acid stains are paramount for accurate and sensitive detection. This compound has established itself as a highly sensitive dye, particularly for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels. This guide provides a comprehensive overview of its core spectral properties, detailed experimental protocols, and the underlying mechanisms of its fluorescence.

Core Principles of this compound Fluorescence

This compound is an asymmetrical cyanine dye that exhibits low intrinsic fluorescence in its unbound state.[1][2] Its significant fluorescence enhancement occurs upon binding to nucleic acids.[1] This binding is not covalent and is thought to involve a combination of intercalation and minor groove binding. When bound, the dye's structure becomes more rigid, which reduces non-radiative decay pathways (such as rotational motion) and dramatically increases its fluorescence quantum yield.[3]

A notable characteristic of this compound is its preferential binding and higher quantum yield with RNA and ssDNA compared to double-stranded DNA (dsDNA).[1] This makes it an exceptionally sensitive tool for RNA analysis. The fluorescence of the RNA/SYBR Green II complex is over seven times greater than that of the RNA/ethidium bromide complex. Furthermore, its fluorescence is not quenched by common denaturants like urea or formaldehyde, eliminating the need for extensive washing steps after staining denaturing gels.

Spectral and Performance Characteristics

The utility of a fluorescent dye is defined by its spectral properties and performance metrics. This compound is compatible with a wide range of common laboratory imaging instruments.

Spectral Properties

This compound has a primary excitation maximum in the blue light region and a secondary peak in the UV region, with its emission centered in the green part of the spectrum.

| Property | Wavelength/Value | Bound To | Notes |

| Primary Excitation Maximum | 497 nm | RNA/DNA | Compatible with argon-ion lasers and mercury-arc lamps. |

| Secondary Excitation Maximum | ~254 nm | RNA/DNA | Allows for use with standard UV transilluminators. |

| Emission Maximum | 520 nm | RNA/DNA | Detected as green fluorescence. |

Note: Some sources may report slight variations in peak wavelengths (e.g., 484/515 nm), which can be dependent on the solvent and binding substrate.

Quantitative Performance Data

The sensitivity of this compound is a result of its high fluorescence quantum yield and strong binding affinity.

| Parameter | Value | Comparison |

| Quantum Yield (Φ) with RNA | ~0.54 | More than 7x greater than RNA/Ethidium Bromide (~0.07). |

| Quantum Yield (Φ) with dsDNA | ~0.36 | |

| Detection Limit (254 nm epi-illumination) | 100 pg RNA/ssDNA per band | Superior sensitivity for RNA detection. |

| Detection Limit (300 nm transillumination) | 500 pg RNA per band | |

| Detection in Denaturing Gels (254 nm epi) | 1.0 ng RNA per band | No washing or destaining steps required. |

| Detection in Denaturing Gels (300 nm trans) | 4.0 ng RNA per band |

Experimental Protocols

Proper handling and adherence to optimized protocols are critical for achieving maximum sensitivity and reproducibility with this compound.

Safety and Handling

-

Potential Mutagen: As this compound binds to nucleic acids, it should be treated as a potential mutagen and handled with appropriate care.

-

DMSO Stock Solution: The dye is typically supplied in DMSO, which is known to facilitate the entry of organic molecules into tissues. Double gloves are strongly recommended when handling the stock solution.

-

Disposal: Solutions containing this compound should be decontaminated by pouring them through activated charcoal. The charcoal can then be incinerated.

Post-Electrophoresis Staining Workflow

This is the recommended method for staining agarose and polyacrylamide gels.

Caption: Post-electrophoresis staining workflow for nucleic acid gels using this compound.

Detailed Staining Protocol

-

Electrophoresis: Perform electrophoresis on non-denaturing or denaturing (polyacrylamide/urea or agarose/formaldehyde) gels according to standard procedures.

-

Prepare Staining Solution:

-

For non-denaturing polyacrylamide and agarose gels, prepare a 1:10,000 dilution of the this compound stock solution in a suitable buffer (e.g., TBE - 89 mM Tris, 89 mM Boric acid, 1 mM EDTA).

-

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended for optimal results.

-

Crucially, ensure the final pH of the staining solution is between 7.5 and 8.0 at the temperature used for staining, as the dye is pH-sensitive.

-

Prepare the solution in a plastic container, as the dye may adsorb to glass surfaces.

-

-

Staining:

-

Place the gel in a suitable container and add enough staining solution to completely submerge the gel.

-

Agitate the gel gently at room temperature, protecting it from light.

-

Optimal staining times are typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels, depending on gel thickness.

-

No destaining step is necessary.

-

-

Visualization and Photography:

-

Illuminate the stained gel using a 300 nm UV transilluminator. For the highest sensitivity, 254 nm epi-illumination is recommended.

-

Photograph the gel using a dedicated SYBR Green photographic filter. Filters designed for ethidium bromide will yield poor results and should not be used.

-

The negligible background fluorescence allows for long film exposures (e.g., 1-1.5 minutes with 254 nm epi-illumination) to detect minute quantities of nucleic acid.

-

Advanced Applications and Considerations

While primarily used for gel staining, the high sensitivity of this compound makes it suitable for other applications requiring sensitive detection of single-stranded nucleic acids, such as single-strand conformation polymorphism (SSCP) analysis. When used for staining gels prior to Northern blotting, the inclusion of 0.1–0.3% SDS in the prehybridization and hybridization buffers is necessary to remove the dye and ensure efficient transfer and probe binding.

References

Unveiling the Glow: A Technical Guide to SYBR Green II Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and applications of SYBR Green II, a highly sensitive fluorescent stain pivotal for the detection of RNA and single-stranded DNA (ssDNA). From its fundamental chemical properties to detailed experimental protocols, this document provides a comprehensive resource for leveraging this compound in your research endeavors.

Core Principles of this compound Fluorescence

This compound is an asymmetrical cyanine dye renowned for its remarkable sensitivity in detecting nucleic acids, particularly RNA, in electrophoretic gels.[1][2] Its mechanism of fluorescence relies on the significant enhancement of its quantum yield upon binding to nucleic acids.[1][3] In its unbound state, the dye exhibits minimal intrinsic fluorescence.[1] However, when it intercalates into the nucleic acid structure, its fluorescence intensity increases dramatically. This property results in a high signal-to-noise ratio, enabling the detection of minute quantities of RNA and ssDNA with negligible background fluorescence.

A key characteristic of this compound is its higher fluorescence quantum yield when bound to RNA (approximately 0.54) compared to double-stranded DNA (dsDNA) (approximately 0.36). This preference, while not exclusive, makes it an exceptionally sensitive tool for RNA analysis. The fluorescence of the this compound-RNA complex is over seven times greater than that of the RNA-ethidium bromide complex.

The spectral properties of this compound are well-defined, with a primary excitation maximum at approximately 497 nm and a secondary peak around 254 nm. The fluorescence emission is centered at about 520 nm. These characteristics make it compatible with a wide array of common laboratory instruments, including UV transilluminators, blue-light transilluminators, and laser-based gel scanners.

Quantitative Data Summary

For ease of comparison, the key quantitative parameters of this compound are summarized in the tables below.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) |

| Primary Excitation Maximum | 497 |

| Secondary Excitation Maximum | 254 |

| Emission Maximum | 520 |

Table 2: Quantum Yield of this compound

| Nucleic Acid Target | Quantum Yield |

| RNA | ~0.54 |

| Double-stranded DNA (dsDNA) | ~0.36 |

| In comparison: Ethidium Bromide (RNA) | ~0.07 |

Table 3: Detection Limits of this compound in Gels

| Illumination Source | Nucleic Acid Type | Detection Limit per Band |

| 254 nm epi-illumination | RNA or ssDNA | 100 pg |

| 300 nm transillumination | RNA | 500 pg |

| 254 nm epi-illumination (denaturing gels) | RNA | 1.0 ng |

| 300 nm transillumination (denaturing gels) | RNA | 4.0 ng |

| In comparison: Ethidium Bromide (300 nm) | Single-stranded nucleic acid | ~1.5 ng |

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below.

Post-Staining of RNA in Electrophoresis Gels

This is the recommended method for achieving the highest sensitivity.

Materials:

-

This compound RNA Gel Stain (10,000X concentrate in DMSO)

-

Electrophoresis buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)

-

Staining container (polypropylene is recommended as the dye may adsorb to glass)

-

Orbital shaker (optional, for gentle agitation)

Protocol:

-

Perform Electrophoresis: Run RNA samples on a denaturing (e.g., agarose/formaldehyde or polyacrylamide/urea) or non-denaturing gel according to standard protocols.

-

Prepare Staining Solution:

-

For non-denaturing and polyacrylamide/urea gels, dilute the this compound stock solution 1:10,000 in electrophoresis buffer.

-

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.

-

Crucially, ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance, as the dye is pH-sensitive.

-

-

Stain the Gel:

-

Place the gel in the staining container and add enough staining solution to completely submerge the gel.

-

Protect the container from light by covering it with aluminum foil or placing it in the dark.

-

Agitate the gel gently on an orbital shaker for 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels. Staining time may vary depending on gel thickness and composition.

-

-

Destaining (Not Required): No destaining step is necessary due to the low intrinsic fluorescence of the unbound dye.

-

Visualize and Photograph:

-

Illuminate the stained gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator.

-

Photograph the gel using a SYBR Green gel stain photographic filter. Do not use orange-red filters intended for ethidium bromide.

-

Pre-Staining of RNA in Agarose Gels

This method offers convenience but may result in slightly lower sensitivity compared to post-staining.

Materials:

-

This compound RNA Gel Stain (10,000X concentrate in DMSO)

-

Agarose

-

Electrophoresis buffer

Protocol:

-

Prepare Agarose Solution: Prepare molten agarose gel solution as per your standard protocol.

-

Add this compound: Cool the molten agarose to approximately 60-70°C. Add this compound stock solution to a final dilution of 1:10,000 and mix thoroughly.

-

Cast and Run the Gel: Pour the gel and allow it to solidify. Load your samples and run the electrophoresis using your standard protocol.

-

Visualize: View the gel directly on a UV transilluminator.

Note: The pre-casting protocol is generally not recommended for polyacrylamide gels.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

SYBR Green II binding affinity for ssDNA vs RNA

An In-depth Technical Guide to the Binding Affinity of SYBR Green II for ssDNA vs. RNA

Introduction

This compound is a highly sensitive, asymmetrical cyanine dye used for the fluorescent detection of nucleic acids.[][2] Unlike its predecessor, SYBR Green I, which preferentially binds to double-stranded DNA (dsDNA), this compound is optimized for the staining of single-stranded DNA (ssDNA) and, most notably, Ribonucleic acid (RNA).[][3] This makes it an invaluable tool for applications requiring the sensitive detection of RNA in electrophoretic gels, such as Northern blotting, viroid RNA detection, and single-strand conformation polymorphism (SSCP) analysis. This guide provides a detailed technical overview of this compound's binding characteristics, quantitative performance, and experimental considerations for researchers, scientists, and professionals in drug development.

Core Binding Characteristics and Affinity

This compound's utility stems from its distinct interaction with different nucleic acid structures. While not entirely selective for one type, its fluorescence properties are significantly modulated by the target molecule.

-

Primary Targets: The dye is engineered for optimal fluorescence with RNA and ssDNA.

-

Binding Affinity: this compound exhibits a high binding affinity for RNA, which is reported to be greater than that of the conventional stain, ethidium bromide. Its binding efficiency to single-stranded nucleic acids is approximately double that of its binding to double-stranded DNA.

-

Fluorescence Mechanism: Like other SYBR dyes, this compound has a low intrinsic fluorescence in its unbound state. Upon binding to nucleic acids, it undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield. This property results in a high signal-to-noise ratio, as background fluorescence from unbound dye is negligible, eliminating the need for destaining steps.

A crucial aspect of this compound's performance with ssDNA is its dependence on nucleotide composition. Research has shown that the dye's staining efficiency is poor for homopyrimidines and for ssDNA sequences composed solely of adenine and cytosine. However, it emits strong fluorescence when the ssDNA can form potential Watson-Crick base pairs (containing both guanine and cytosine, or both adenine and thymine), suggesting that the secondary structure of the ssDNA plays a significant role in the binding and fluorescence mechanism.

Quantitative Data Presentation

The performance of this compound is best understood through its quantitative fluorescence and detection sensitivity metrics. The tables below summarize these key parameters.

Table 1: Fluorescence Quantum Yield

| Analyte | Fluorescence Quantum Yield | Comparative Notes |

| RNA | ~0.54 | Over 7 times greater than the RNA/ethidium bromide complex (~0.07). |

| dsDNA | ~0.36 | Lower than with RNA, indicating a preference for single-stranded structures. |

| ssDNA | Not explicitly quantified, but optimized for high sensitivity. | Staining is highly dependent on nucleotide composition and potential secondary structure. |

Table 2: Detection Sensitivity in Gels

| Nucleic Acid | Gel Type | Illumination | Detection Limit (per band) |

| RNA / ssDNA | Non-denaturing Agarose or Polyacrylamide | 254 nm epi-illumination | 100 pg |

| RNA / ssDNA | Non-denaturing Agarose or Polyacrylamide | 300 nm transillumination | 500 pg |

| RNA | Denaturing Agarose-Formaldehyde or Polyacrylamide-Urea | 254 nm epi-illumination | 1.0 ng |

| RNA | Denaturing Agarose-Formaldehyde or Polyacrylamide-Urea | 300 nm transillumination | ~4.0 ng |

| ss Nucleic Acid | Standard Agarose Minigel (Ethidium Bromide for comparison) | 300 nm transillumination | ~1.5 ng |

Visualization of Workflows and Binding Logic

Experimental Workflow: Post-Staining of RNA Gels

The following diagram outlines the standard procedure for staining nucleic acid gels with this compound after electrophoresis.

Caption: Standard post-electrophoresis staining protocol.

Logical Relationship: this compound Binding and Fluorescence

This diagram illustrates the preferential binding and resulting fluorescence intensity of this compound with different nucleic acid targets.

Caption: this compound fluorescence depends on the nucleic acid target.

Experimental Protocols

Accurate and sensitive detection with this compound requires adherence to optimized protocols. The post-staining method is generally recommended for maximal sensitivity.

Post-Staining Protocol (Recommended)

-

Electrophoresis: Perform electrophoresis on non-denaturing or denaturing (agarose-formaldehyde or polyacrylamide-urea) gels using standard procedures.

-

Prepare Staining Solution:

-

Dilute the 10,000X this compound stock solution in a suitable buffer (e.g., TBE). The container should be plastic, as the dye may adsorb to glass.

-

For non-denaturing gels, use a 1:10,000 dilution.

-

For denaturing agarose-formaldehyde gels, a 1:5,000 dilution may yield better results.

-

Crucially, ensure the final pH of the staining solution is between 7.5 and 8.0 for optimal performance.

-

-

Staining:

-

Place the gel in a suitable container and add enough staining solution to completely submerge it.

-

Agitate gently at room temperature for 10-40 minutes, protecting the solution from light. The optimal time depends on gel thickness and composition.

-

-

Visualization:

-

No destaining is required.

-

Illuminate the gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator. A photographic filter designed for SYBR Green is recommended for documentation.

-

Pre-Staining Protocol (Alternative)

While possible, pre-staining may reduce sensitivity and affect nucleic acid mobility.

-

Prepare the molten agarose gel solution as per standard protocols.

-

Just before pouring the gel, while the solution is as cool as possible, add this compound to a final dilution of 1:10,000 and mix thoroughly. Do not heat or microwave the dye.

-

Cast the gel, load samples, and run electrophoresis as usual.

Key Experimental Considerations

-

Denaturants: The fluorescence of the RNA/SYBR Green II complex is not quenched by the presence of urea or formaldehyde, eliminating the need to wash gels prior to staining.

-

Downstream Applications: Staining with this compound is compatible with Northern blotting. However, it is recommended to include 0.1%–0.3% SDS in the prehybridization and hybridization buffers to ensure the dye is removed from the nucleic acid.

-

Safety and Disposal: this compound binds to nucleic acids and should be handled as a potential mutagen. The DMSO stock solution facilitates the entry of organic molecules into tissues, so double gloves are strongly recommended. Used staining solutions should be treated with activated charcoal before disposal.

References

An In-depth Technical Guide to the Chemical Structure and Applications of SYBR Green II Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, photophysical properties, and key applications of SYBR Green II, a highly sensitive fluorescent dye for the detection and quantification of RNA and single-stranded DNA (ssDNA).

Core Chemical Structure and Properties

This compound is an asymmetrical cyanine dye. Its chemical structure is fundamental to its function as a nucleic acid stain. The molecule consists of a benzoxazole or benzothiazole heterocyclic system linked by a methine bridge to a quinolinium heterocycle. This extended aromatic system is responsible for its photophysical properties. Upon binding to nucleic acids, the dye's conformation is constrained, leading to a significant increase in fluorescence quantum yield.

Chemical Identity:

| Property | Value |

| IUPAC Name | N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine;iodide |

| Molecular Formula | C28H28IN3OS[1][2] |

| Molecular Weight | 581.51 g/mol [3][4] |

| CAS Number | 195199-08-7, 172827-25-7 (deleted), 178919-00-1 (ionic form)[1] |

| Canonical SMILES | CN1C2=CC=CC=C2OC1=CC3=CC(=--INVALID-LINK--C5=CC=CC=C5)SCCN(C)C.[I-] |

Photophysical and Binding Characteristics

This compound exhibits low intrinsic fluorescence in solution but becomes highly fluorescent upon binding to nucleic acids, particularly RNA and ssDNA. This property results in a high signal-to-noise ratio, making it an exceptionally sensitive stain.

Quantitative Photophysical and Performance Data:

| Parameter | Value | Notes |

| Excitation Maxima (λex) | 497 nm (primary), ~254 nm (secondary) | Bound to nucleic acid |

| Emission Maximum (λem) | 520 nm | Bound to nucleic acid |

| Quantum Yield (Φ) | ~0.54 (bound to RNA) | Significantly higher than when bound to dsDNA |

| ~0.36 (bound to dsDNA) | ||

| ~0.07 (Ethidium Bromide bound to RNA) | For comparison | |

| Detection Limit (Gels) | As low as 100 pg of RNA or ssDNA per band | With 254 nm epi-illumination |

| ~500 pg of RNA per band | With 300 nm transillumination | |

| 1-4 ng of RNA per band | In denaturing agarose/formaldehyde or polyacrylamide/urea gels | |

| Fluorescence Enhancement | >10-fold upon binding to RNA |

Interaction with Nucleic Acids: Mechanism of Action

The primary binding mode of this compound to nucleic acids is believed to be through intercalation, where the planar aromatic rings of the dye insert between the bases of the nucleic acid. This interaction is stabilized by the positively charged groups on the dye coordinating with the negatively charged phosphate backbone of the nucleic acid.

The significant increase in fluorescence upon binding is attributed to the restriction of intramolecular rotation of the dye molecule. In its free state in solution, the dye can dissipate absorbed energy through non-radiative pathways involving molecular vibrations and rotations (a phenomenon known as Twisted Intramolecular Charge Transfer or TICT). When intercalated into a nucleic acid, this rotational freedom is hindered, forcing the excited molecule to release its energy primarily through fluorescence, thus dramatically increasing the quantum yield.

References

principle of SYBR Green II staining

An In-depth Technical Guide to SYBR Green II Staining

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly sensitive, fluorescent nucleic acid stain predominantly utilized for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels. As an asymmetrical cyanine dye, its fluorescence is substantially enhanced upon binding to nucleic acids. This attribute, combined with a high quantum yield and low intrinsic fluorescence, establishes this compound as a superior alternative to conventional stains like ethidium bromide, particularly for applications demanding high sensitivity. This guide provides a comprehensive overview of the core principles of this compound staining, its physicochemical properties, detailed experimental protocols, and a comparative analysis with other common nucleic acid stains.

Core Principle of this compound Staining

The utility of this compound as a nucleic acid stain is rooted in its photophysical properties, which are significantly altered upon association with nucleic acids. In its unbound state in solution, the this compound molecule exhibits very low intrinsic fluorescence. Upon binding to RNA or ssDNA, the dye undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield, resulting in a bright fluorescent signal upon excitation.[1][2][3]

While not exclusively specific to RNA, this compound demonstrates a higher quantum yield when bound to RNA as compared to double-stranded DNA (dsDNA).[2][4] This makes it particularly well-suited for the visualization and quantification of RNA species. The fluorescence of the this compound-nucleic acid complex is not quenched by common denaturing agents such as urea and formaldehyde, which streamlines the staining process for denaturing gels by obviating the need for washing steps.

The mechanism of binding is believed to involve a combination of intercalation between base pairs and binding within the minor groove of the nucleic acid structure. This interaction is sequence-dependent, with studies indicating that the staining efficiency can be influenced by the nucleotide composition of the ssDNA or RNA molecule.

Figure 1. Mechanism of this compound fluorescence enhancement upon binding to RNA/ssDNA.

Quantitative Data

The performance of this compound is characterized by its spectral properties, quantum yield, and detection sensitivity. These parameters are summarized in the tables below for easy comparison.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Notes |

| Primary Excitation Maximum | 497 | Compatible with blue-light transilluminators and 488 nm lasers. |

| Secondary Excitation Maximum | 254 | Allows for visualization with standard UV transilluminators. |

| Emission Maximum | 520 | Emits in the green portion of the spectrum. |

Table 2: Quantum Yield Comparison

| Complex | Approximate Quantum Yield | Reference |

| This compound-RNA | ~0.54 | |

| This compound-dsDNA | ~0.36 | |

| Ethidium Bromide-RNA | ~0.07 |

Table 3: Detection Sensitivity Limits

| Gel Type | Illumination | Detection Limit per Band |

| Non-denaturing Agarose/Polyacrylamide | 254 nm epi-illumination | As low as 100 pg of RNA/ssDNA. |

| Non-denaturing Agarose/Polyacrylamide | 300 nm transillumination | As low as 500 pg of RNA. |

| Denaturing Agarose/Polyacrylamide | 254 nm epi-illumination | Approximately 1 ng of RNA. |

| Denaturing Agarose/Polyacrylamide | 300 nm transillumination | Approximately 4 ng of RNA. |

| Ethidium Bromide (for comparison) | 300 nm transillumination | Approximately 1.5 ng of ssDNA. |

Experimental Protocols

The following are detailed protocols for the use of this compound in staining RNA in electrophoretic gels. It is crucial to handle the this compound stock solution, supplied in DMSO, with care as it is a potential mutagen and DMSO can facilitate skin absorption. Always use appropriate personal protective equipment.

Post-Electrophoresis Staining of RNA Gels

This is the recommended method for achieving the highest sensitivity.

Figure 2. General workflow for post-electrophoresis staining with this compound.

Materials:

-

This compound RNA Gel Stain (typically 10,000X in DMSO)

-

TBE buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA, pH 8.0)

-

Staining container (plastic is recommended to prevent dye adsorption to glass)

-

Gel documentation system (UV or blue-light transilluminator)

Procedure:

-

Perform Electrophoresis: Run RNA samples on a non-denaturing or denaturing (e.g., formaldehyde or urea) agarose or polyacrylamide gel using standard protocols.

-

Prepare Staining Solution:

-

Allow the this compound stock solution to warm to room temperature and briefly centrifuge to collect the solution at the bottom of the vial.

-

For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the stock solution in TBE buffer.

-

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.

-

Crucially, ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance.

-

-

Stain the Gel:

-

Place the gel in a suitable staining container and add enough staining solution to completely submerge the gel.

-

Agitate the gel gently at room temperature for 10-40 minutes, protected from light. Staining time may need to be optimized based on gel thickness and composition.

-

-

Visualize the Gel:

-

No destaining is required due to the low intrinsic fluorescence of the unbound dye.

-

Carefully transfer the gel to a transilluminator.

-

For maximal sensitivity, use 254 nm epi-illumination. Standard 300 nm transillumination also provides excellent results.

-

Capture the image using a gel documentation system. For photography with black and white film, a SYBR Green photographic filter is recommended for optimal results.

-

Pre-casting Agarose Gels with this compound

This method offers convenience by incorporating the dye directly into the gel, although it may result in slightly lower sensitivity compared to post-staining. This protocol is not recommended for polyacrylamide gels.

Procedure:

-

Prepare Molten Agarose: Prepare molten agarose in your desired electrophoresis buffer as per standard protocols. Cool the agarose to a temperature that is comfortable to handle but still molten.

-

Add the Dye: Dilute the this compound 10,000X stock solution 1:10,000 directly into the molten agarose (e.g., add 5 µL of dye to 50 mL of agarose). Mix thoroughly but gently to avoid introducing bubbles.

-

Cast and Run the Gel: Cast the gel, allow it to solidify, load samples, and perform electrophoresis using standard procedures.

-

Visualize: Transfer the gel directly to a transilluminator for visualization as described in step 4 of the post-staining protocol.

Comparative Analysis and Applications

This compound offers significant advantages over traditional nucleic acid stains, primarily ethidium bromide.

Figure 3. Comparison of key features between this compound and Ethidium Bromide.

Key Advantages:

-

Superior Sensitivity: this compound is significantly more sensitive than ethidium bromide for detecting RNA and ssDNA, often by more than an order of magnitude.

-

Simplified Workflow: The low background fluorescence eliminates the need for destaining or washing steps, saving time and reducing buffer waste.

-

Compatibility with Downstream Applications: Staining with this compound does not interfere with the transfer of RNA to membranes for Northern blotting, provided that SDS is included in subsequent hybridization buffers to remove the dye.

Primary Applications:

-

Visualization of RNA and ssDNA in agarose and polyacrylamide gels.

-

Single-strand conformation polymorphism (SSCP) analysis, where its high sensitivity is a major benefit over traditional silver staining.

-

Quantification of RNA in various biological samples.

-

Capillary electrophoresis of DNA fragments.

Conclusion

This compound is a powerful and versatile tool for the sensitive detection of RNA and ssDNA. Its unique photophysical properties, including a high quantum yield upon binding and low background fluorescence, provide a simplified workflow and superior sensitivity compared to traditional methods. By understanding the core principles and adhering to the optimized protocols outlined in this guide, researchers can effectively leverage this compound to achieve high-quality, reliable results in their nucleic acid analysis workflows.

References

An In-depth Technical Guide to the Discovery and Development of SYBR Green Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and core principles of SYBR Green dyes, with a primary focus on the widely used SYBR Green I. We will delve into the history of its development, its mechanism of action, quantitative properties, and key applications in molecular biology. This guide also offers detailed experimental protocols and a comparative analysis with other common nucleic acid stains, providing researchers with the essential knowledge to effectively utilize this powerful tool.

A Brief History: From Concept to a Cornerstone of Molecular Biology

SYBR Green I, an asymmetrical cyanine dye, was developed and introduced by Molecular Probes, now a part of Thermo Fisher Scientific, in the 1990s. Its invention marked a significant advancement in nucleic acid detection, offering a more sensitive and less hazardous alternative to the traditional intercalating agent, ethidium bromide. The development of SYBR Green I was part of a broader effort to synthesize novel fluorescent dyes with improved photophysical properties for biological applications. The core innovation behind SYBR Green I lies in its dramatic fluorescence enhancement upon binding to double-stranded DNA (dsDNA), a property that has made it an indispensable tool for real-time quantitative PCR (qPCR) and gel electrophoresis.

Mechanism of Action: Illuminating the Double Helix

SYBR Green I is a minor groove-binding dye that also exhibits intercalating properties.[1] In its unbound state in solution, the dye has a flexible structure that allows for the dissipation of absorbed energy through non-radiative pathways, resulting in very low intrinsic fluorescence. Upon binding to dsDNA, the dye's structure becomes more rigid, restricting these non-radiative decay pathways and leading to a significant increase in its fluorescence quantum yield.[1] This fluorescence enhancement can be up to 800- to 1000-fold.[2][3] The intensity of the fluorescence signal is directly proportional to the amount of dsDNA present, forming the basis for its quantitative applications.

Quantitative Properties of SYBR Green I

The utility of SYBR Green I in quantitative applications stems from its well-defined photophysical properties. The following table summarizes the key quantitative data for SYBR Green I.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~497 nm | When bound to dsDNA. |

| Emission Maximum (λem) | ~520 nm | When bound to dsDNA. |

| Quantum Yield (Φ) | ~0.8 | When bound to dsDNA. In contrast, the quantum yield of unbound SYBR Green I is very low. |

| Fluorescence Enhancement | 800- to 1000-fold | Upon binding to dsDNA. |

| Binding Affinity (dsDNA) | High | While a specific Kd value is not consistently reported across the literature, its high affinity is evident from its extensive use in sensitive detection assays. |

| Binding Affinity (ssDNA) | Lower than dsDNA | Binds to ssDNA with significantly lower fluorescence enhancement. |

| Binding Affinity (RNA) | Lower than dsDNA | Binds to RNA with significantly lower fluorescence enhancement. |

Comparative Analysis of Nucleic Acid Stains

SYBR Green I is one of several fluorescent dyes used for nucleic acid detection. The choice of dye often depends on the specific application, desired sensitivity, and the presence of other nucleic acid species.

| Feature | SYBR Green I | SYBR Green II | SYBR Gold | PicoGreen | Ethidium Bromide |

| Primary Target | dsDNA | ssDNA & RNA | dsDNA, ssDNA, RNA | dsDNA | dsDNA & RNA |

| Sensitivity | Very High | High | Extremely High | Extremely High | Moderate |

| Fluorescence Enhancement | ~800-1000x | High | ~1000x | >1000x | ~20-30x |

| Mutagenicity (Ames Test) | Weak mutagen | Not extensively studied | Less mutagenic than EtBr | Not extensively studied | Potent mutagen |

| Applications | qPCR, Gel Staining | RNA Gel Staining | Gel Staining | DNA Quantification | Gel Staining |

Key Applications

Real-Time Quantitative PCR (qPCR)

SYBR Green I is a cornerstone of qPCR for gene expression analysis, pathogen detection, and genetic variation analysis. Its ability to bind to any dsDNA makes it a versatile and cost-effective choice, as it does not require sequence-specific probes.

Agarose Gel Electrophoresis

SYBR Green I is a highly sensitive stain for visualizing DNA in agarose and polyacrylamide gels, capable of detecting as little as 20 pg of dsDNA per band. Its low background fluorescence eliminates the need for destaining steps, streamlining the workflow.

Experimental Protocols

SYBR Green Real-Time PCR Protocol

Materials:

-

2x SYBR Green qPCR Master Mix

-

Forward and Reverse Primers (10 µM stock)

-

cDNA or gDNA template

-

Nuclease-free water

-

qPCR-grade multiwell plates or tubes

-

Real-time PCR instrument

Procedure:

-

Reaction Setup:

-

Thaw all components on ice.

-

Prepare a master mix for the desired number of reactions, including a 10% overage to account for pipetting errors. For a single 20 µL reaction:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

0.4 µL of Forward Primer (10 µM)

-

0.4 µL of Reverse Primer (10 µM)

-

X µL of Nuclease-free water (to a final volume of 16 µL)

-

-

Vortex the master mix gently and centrifuge briefly.

-

Aliquot 16 µL of the master mix into each well/tube.

-

Add 4 µL of template DNA (or water for the no-template control) to the respective wells/tubes.

-

Seal the plate/tubes, mix gently, and centrifuge briefly.

-

-

Thermal Cycling:

-

Program the real-time PCR instrument with the following cycling conditions (these may need optimization):

-

Initial Denaturation: 95°C for 2-10 minutes

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt Curve Analysis: As per instrument manufacturer's instructions (e.g., 65°C to 95°C with a ramp rate of 0.5°C/second).

-

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) values for each sample.

-

Analyze the melt curve to verify the specificity of the amplified product. A single, sharp peak indicates a specific product.

-

Agarose Gel Staining with SYBR Green I

Materials:

-

Agarose gel with separated DNA fragments

-

10,000x SYBR Green I stock solution in DMSO

-

1x TAE or TBE buffer

-

Staining container

-

UV or blue-light transilluminator

Procedure:

-

Prepare Staining Solution:

-

Dilute the 10,000x SYBR Green I stock solution 1:10,000 in 1x TAE or TBE buffer. For a 100 mL staining solution, add 10 µL of the stock dye.

-

Protect the staining solution from light.

-

-

Stain the Gel:

-

After electrophoresis, carefully place the agarose gel in the staining container.

-

Add enough staining solution to completely submerge the gel.

-

Incubate for 10-30 minutes at room temperature with gentle agitation, protected from light. No destaining is required.

-

-

Visualize DNA:

-

Carefully remove the gel from the staining solution.

-

Place the gel on a UV or blue-light transilluminator.

-

Visualize the DNA bands, which will fluoresce green.

-

Cytotoxicity and PCR Inhibition

While SYBR Green I is considered significantly less mutagenic than ethidium bromide, it is not entirely devoid of cytotoxic effects. Ames tests have shown that SYBR Green I is a weak mutagen, with a mutagenicity roughly 30 times lower than that of ethidium bromide. As any DNA-binding molecule has the potential to be a mutagen, appropriate safety precautions, such as wearing gloves, should always be taken when handling the dye.

High concentrations of SYBR Green I can inhibit the PCR reaction. This inhibition is thought to be due to the dye's interaction with the DNA polymerase or by altering the melting dynamics of the DNA template. The optimal concentration of SYBR Green I in a qPCR reaction is a balance between achieving a strong fluorescent signal and minimizing PCR inhibition. Typically, a final concentration of 0.5x to 1x of the manufacturer's supplied stock is recommended, but this may require optimization for specific assays. At concentrations of 2µM and higher, significant PCR inhibition has been observed in some studies.

References

Methodological & Application

SYBR Green II Staining of Formaldehyde Denaturing Gels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of SYBR Green II for the staining of ribonucleic acid (RNA) in formaldehyde denaturing agarose gels. This compound is a highly sensitive fluorescent dye that offers a superior alternative to traditional staining methods, such as with ethidium bromide. These protocols are intended for life science professionals engaged in RNA analysis.

I. Introduction

This compound is a fluorescent nucleic acid stain optimized for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.[] Its primary advantage lies in its significantly higher sensitivity compared to ethidium bromide, enabling the visualization of smaller quantities of RNA.[2][3] The fluorescence of this compound is substantially enhanced upon binding to RNA, with a quantum yield over seven times greater than that of RNA complexed with ethidium bromide.[4][5] This characteristic, coupled with a low intrinsic fluorescence of the unbound dye, results in bright sample signals with minimal background, eliminating the need for destaining steps.

Furthermore, the staining procedure with this compound does not interfere with downstream applications such as Northern blot analysis, provided that a small percentage of sodium dodecyl sulfate (SDS) is included in subsequent hybridization buffers to remove the dye. The dye is compatible with a wide range of imaging equipment, including standard ultraviolet (UV) transilluminators and laser-based gel scanners.

II. Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in staining formaldehyde denaturing RNA gels, including a comparison with ethidium bromide.

Table 1: this compound Staining Parameters

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 10,000X in DMSO | Store at -20°C, protected from light. |

| Working Dilution | 1:5,000 in TBE buffer | For denaturing agarose/formaldehyde gels. |

| Staining Buffer pH | 7.5 - 8.0 | Optimal sensitivity is achieved within this range. |

| Staining Time | 20 - 40 minutes | Dependent on gel thickness and agarose percentage. |

| Destaining | Not required | Low background fluorescence of unbound dye. |

| Staining Solution Reuse | 3 - 4 times | Store in the dark, preferably refrigerated. |

Table 2: Sensitivity and Spectral Properties

| Property | This compound | Ethidium Bromide |

| Detection Limit (300 nm Transillumination) | ~4 ng RNA per band | ~1.5 ng single-stranded nucleic acid per band |

| Detection Limit (254 nm Epi-illumination) | ~1 ng RNA per band | Not specified |

| Excitation Maxima | 497 nm (primary), ~254 nm (secondary) | Not specified |

| Emission Maximum | 520 nm | Not specified |

| Fluorescence Enhancement upon RNA binding | > 1 order of magnitude greater than Ethidium Bromide | - |

| Quantum Yield (bound to RNA) | ~0.54 | ~0.07 |

III. Experimental Protocols

A. Materials

-

This compound RNA Gel Stain (10,000X concentrate in DMSO)

-

Tris-borate-EDTA (TBE) buffer

-

Formaldehyde denaturing agarose gel containing separated RNA samples

-

Plastic staining container (polypropylene is recommended to prevent dye adsorption to surfaces)

-

Aluminum foil or other means to protect from light

-

Shaker/rocker

-

Gel imaging system (UV transilluminator or laser-based scanner)

-

SYBR Green gel stain photographic filter (optional, for enhanced sensitivity with film photography)

B. Staining Protocol

-

Prepare the Staining Solution:

-

Allow the this compound stock solution to warm to room temperature and briefly centrifuge the vial to collect the DMSO solution at the bottom.

-

In a plastic container, dilute the 10,000X this compound stock solution to a final concentration of 1X (a 1:5,000 dilution) in TBE buffer. For example, add 10 µL of 10,000X this compound to 50 mL of TBE buffer.

-

Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance.

-

-

Stain the Gel:

-

Following electrophoresis, carefully transfer the formaldehyde denaturing agarose gel into the staining container.

-

Add a sufficient volume of the 1X this compound staining solution to completely submerge the gel.

-

Protect the staining container from light by covering it with aluminum foil or placing it in a dark location.

-

Gently agitate the gel on a shaker or rocker for 20-40 minutes at room temperature. The optimal staining time may vary depending on the thickness of the gel and the percentage of agarose.

-

-

Visualize the RNA:

-

After staining, no destaining step is necessary.

-

Carefully remove the gel from the staining solution and place it on a UV transilluminator.

-

For standard visualization, use a 300 nm UV transilluminator. For greater sensitivity, 254 nm epi-illumination is recommended.

-

The fluorescence emission of this compound-stained RNA is centered at 520 nm.

-

If using photographic documentation with black and white film, a SYBR Green gel stain photographic filter is recommended for optimal sensitivity. Do not use filters intended for ethidium bromide, as they will block the this compound signal.

-

C. Downstream Applications (Northern Blotting)

Staining with this compound is compatible with the transfer of RNA to membranes for Northern blot analysis. To ensure efficient removal of the dye, include 0.1% to 0.3% SDS in the prehybridization and hybridization buffers.

IV. Visualizations

Caption: Experimental workflow for this compound staining of RNA in formaldehyde denaturing gels.

Caption: Logical relationship of this compound properties leading to its advantages.

V. Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Signal | - Suboptimal pH of staining solution.- Insufficient staining time.- Incorrect filter used for imaging. | - Verify the pH of the TBE buffer is between 7.5 and 8.0.- Increase the staining time, especially for thicker gels.- Use a SYBR Green filter or a long-pass green filter; do not use an ethidium bromide filter. |

| High Background | - Staining solution used too many times.- Impure water or buffer used for staining solution. | - Use fresh staining solution or reduce the number of reuses.- Prepare staining solution with high-quality, nuclease-free water and fresh buffer. |

| Bands Appear Smeared | - RNA degradation. | - Ensure proper RNA handling techniques to prevent degradation prior to and during electrophoresis. |

| Altered DNA/RNA Mobility (Band Shift) | - This is more common with pre-cast staining or adding dye to the loading buffer. | - For accurate size determination, post-staining is recommended. If high amounts of RNA (>100 ng) are loaded, a band shift might be observed even with post-staining. |

VI. Safety and Disposal

This compound is supplied in dimethyl sulfoxide (DMSO), which can facilitate the entry of organic molecules into tissues. Therefore, appropriate personal protective equipment, including gloves (double gloving is recommended), should be worn when handling the stock solution.

For disposal, it is recommended to pour dilute solutions of this compound through activated charcoal, which can then be incinerated as hazardous waste. Always consult local regulations for proper waste disposal procedures.

References

Application Notes: SYBR Green II in Northern Blot Analysis

Application Notes: High-Sensitivity Mutation Screening with Single-Strand Conformation Polymorphism (SSCP) and SYBR® Green II

Introduction

Single-Strand Conformation Polymorphism (SSCP) is a widely used, sensitive, and cost-effective method for screening genetic mutations and polymorphisms.[1][2][3] The technique is based on the principle that the electrophoretic mobility of a single-stranded DNA (ssDNA) molecule in a non-denaturing polyacrylamide gel depends on its unique three-dimensional conformation, which is dictated by its primary nucleotide sequence.[1][3] Even a single base change can alter this conformation, leading to a detectable shift in mobility during electrophoresis. This allows for the differentiation of wild-type and mutant DNA sequences without the need for sequencing every sample.

Traditionally, SSCP has relied on hazardous and cumbersome methods for visualization, such as autoradiography or silver staining. The use of SYBR® Green II, a highly sensitive fluorescent nucleic acid stain, offers a safer, more rapid, and equally sensitive alternative. SYBR® Green II exhibits a strong fluorescence enhancement upon binding to single-stranded nucleic acids, making it an ideal choice for SSCP analysis. This method provides an excellent signal-to-noise ratio with minimal background fluorescence, facilitating the detection of even low-abundance mutations.

Principle of the Method

The SSCP analysis workflow begins with the amplification of the target DNA region using the Polymerase Chain Reaction (PCR). The resulting double-stranded DNA amplicons are then denatured into single strands using heat and a chemical denaturant like formamide. Upon rapid cooling, the single strands fold into stable, sequence-specific conformations. These conformers are then separated by electrophoresis on a non-denaturing polyacrylamide gel. DNA fragments with different sequences will adopt different conformations and therefore migrate at different rates through the gel matrix. Finally, the separated ssDNA bands are visualized by staining with SYBR® Green II and imaging under UV illumination.

Applications

The SSCP with SYBR® Green II method is a versatile tool for a variety of research and diagnostic applications, including:

-

Mutation Detection: Screening for known and unknown point mutations, small insertions, and deletions in genes associated with genetic diseases and cancer.

-

Polymorphism Analysis: Identifying single nucleotide polymorphisms (SNPs) for population genetics, association studies, and pharmacogenomics.

-

Genotyping: Differentiating between alleles and determining the genetic makeup of an individual at a specific locus.

-

Clonal Analysis: Detecting clonal variants in heterogeneous tumor samples.

-

Microbial Community Analysis: Assessing the diversity of microbial populations by analyzing polymorphisms in conserved genes like the 16S rRNA gene.

Experimental Workflow

Caption: Workflow of SSCP analysis using SYBR® Green II.

Protocols

I. PCR Amplification

Successful SSCP analysis begins with a high-quality PCR product. The PCR should be optimized to produce a single, strong band of the correct size, with minimal primer-dimers or non-specific products. The optimal amplicon size for SSCP is typically between 150 and 300 base pairs.

Table 1: Recommended PCR Reaction Mixture

| Component | Final Concentration | Volume (for 25 µL reaction) |

| 10x PCR Buffer | 1x | 2.5 µL |

| dNTPs (10 mM each) | 200 µM | 0.5 µL |

| Forward Primer (10 µM) | 0.2 - 0.5 µM | 0.5 - 1.25 µL |

| Reverse Primer (10 µM) | 0.2 - 0.5 µM | 0.5 - 1.25 µL |

| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |

| Template DNA | 50 - 100 ng | 1 - 5 µL |

| Nuclease-free Water | - | Up to 25 µL |

Table 2: Typical PCR Cycling Conditions

| Step | Temperature | Duration | Cycles |

| Initial Denaturation | 95°C | 2 - 5 min | 1 |

| Denaturation | 95°C | 30 - 60 s | 30 - 35 |

| Annealing | 55 - 65°C* | 30 - 60 s | |

| Extension | 72°C | 30 - 60 s | |

| Final Extension | 72°C | 5 - 10 min | 1 |

| Hold | 4°C | ∞ | - |

* The annealing temperature should be optimized for each primer pair.

II. Denaturation of PCR Products

This step is critical for generating the single-stranded DNA conformers.

-

To 5 µL of your PCR product, add 5 µL of SSCP denaturation buffer.

-

Heat the mixture at 95°C for 5-10 minutes.

-

Immediately place the tubes on ice for at least 5 minutes to prevent re-annealing of the DNA strands.

Table 3: SSCP Denaturation Buffer Composition

| Component | Final Concentration |

| Formamide | 95% |

| EDTA (0.5 M, pH 8.0) | 20 mM |

| Bromophenol Blue | 0.05% |

| Xylene Cyanol | 0.05% |

III. Non-denaturing Polyacrylamide Gel Electrophoresis

The resolution of SSCP bands is highly dependent on the gel composition and electrophoresis conditions.

Table 4: Non-denaturing Polyacrylamide Gel Preparation (for a 10% gel)

| Component | Volume for 30 mL |

| 40% Acrylamide/Bis-acrylamide (29:1 or 37.5:1) | 7.5 mL |

| 10x TBE Buffer | 3.0 mL |

| Glycerol (optional, 5-10%) | 1.5 - 3.0 mL |

| Deionized Water | to 30 mL |

| 10% Ammonium Persulfate (APS) | 300 µL |

| TEMED | 30 µL |

Electrophoresis Protocol:

-

Assemble the gel casting apparatus and pour the polyacrylamide gel solution. Insert the comb and allow the gel to polymerize for at least 1 hour.

-

Remove the comb and place the gel in the electrophoresis tank. Fill the upper and lower chambers with 1x TBE buffer.

-

Load the denatured samples into the wells.

-

Run the gel at a constant voltage. The optimal voltage and run time will vary depending on the gel size and fragment length. A good starting point is 100-200V for 4-16 hours. Electrophoresis is often performed at a constant, cool temperature (e.g., in a cold room or with a cooling system) to ensure reproducible results.

IV. SYBR® Green II Staining and Visualization

SYBR® Green II is a highly sensitive stain for single-stranded DNA and is a safer alternative to ethidium bromide.

Staining Protocol:

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Place the gel in a clean container and add enough SYBR® Green II staining solution to completely cover the gel. The recommended dilution of SYBR® Green II is 1:10,000 in 1x TBE buffer.

-

Incubate the gel on a shaker at room temperature for 20-40 minutes, protected from light.

-

Destaining is not required.

Visualization:

-

Place the stained gel on a UV transilluminator.

-

Visualize the bands using a standard UV transilluminator. For higher sensitivity, epi-illumination at 254 nm can be used.

-

Document the gel using a gel documentation system.

Data Analysis and Interpretation

Samples with different DNA sequences will exhibit different banding patterns on the gel. A wild-type sample will show a characteristic set of bands corresponding to the two complementary single strands. A sample with a mutation will show a different pattern, with one or more bands shifted in their migration compared to the wild-type. Heterozygous samples will display a combination of both the wild-type and mutant banding patterns.

Troubleshooting

Table 5: Troubleshooting Guide for SSCP with SYBR® Green II

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No bands or weak bands | - Inefficient PCR amplification- Insufficient DNA loaded- Incomplete staining | - Optimize PCR conditions.- Increase the amount of PCR product loaded.- Increase staining time or use a fresh staining solution. |

| Smeared bands | - Gel overheating- Poor quality PCR product- Incomplete denaturation | - Run the gel at a lower voltage or in a cold room.- Optimize PCR to obtain a clean product.- Ensure complete denaturation at 95°C and rapid cooling on ice. |

| No difference between samples | - No mutation in the amplified region- Low resolution of the gel- Suboptimal electrophoresis conditions | - Sequence the PCR product to confirm.- Optimize gel concentration and acrylamide:bis-acrylamide ratio.- Vary the electrophoresis temperature and run time. |

| High background fluorescence | - Staining solution too concentrated- Old or contaminated buffer | - Use the recommended 1:10,000 dilution of SYBR® Green II.- Prepare fresh TBE buffer for the gel and running buffer. |

References

Application Notes and Protocols: SYBR Green II for Viroid and Small RNA Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYBR Green II is a highly sensitive, fluorescent nucleic acid stain with a strong affinity for single-stranded nucleic acids, making it an exceptional tool for the detection and quantification of viroids and small RNAs.[1][2][3][4] Its versatility allows for application across various molecular biology techniques, including gel electrophoresis, real-time quantitative PCR (RT-qPCR), and capillary electrophoresis. These notes provide detailed protocols and quantitative data to facilitate the effective use of this compound in your research.

This compound exhibits a significantly higher fluorescence quantum yield when bound to RNA compared to double-stranded DNA, and its fluorescence enhancement upon binding to RNA is substantially greater than that of traditional dyes like ethidium bromide. This results in a much lower background fluorescence, eliminating the need for destaining steps and allowing for longer exposure times to detect minute amounts of RNA. The dye's excitation and emission spectra are compatible with standard laboratory equipment, including UV transilluminators and laser-based gel scanners.

Quantitative Data Summary

The high sensitivity of this compound makes it ideal for the detection of low-abundance viroids and small RNAs. The following table summarizes the key quantitative data for this compound, providing a clear comparison of its performance across different conditions.

| Parameter | Value | Gel Type | Illumination | Notes |

| Detection Limit (Post-Staining) | As low as 100 pg RNA per band | Agarose or Polyacrylamide | 254 nm epi-illumination | Significantly more sensitive than ethidium bromide. |

| ~500 pg RNA per band | Agarose or Polyacrylamide | 300 nm transillumination | ||

| ~1 ng RNA per band | Denaturing Agarose/Formaldehyde or Polyacrylamide/Urea | 254 nm epi-illumination | No washing or destaining steps required. | |

| ~4 ng RNA per band | Denaturing Agarose/Formaldehyde or Polyacrylamide/Urea | 300 nm transillumination | ||

| Fluorescence Quantum Yield (Bound to RNA) | ~0.54 | - | - | Over seven times greater than that of the RNA/ethidium bromide complex (~0.07). |

| Fluorescence Quantum Yield (Bound to dsDNA) | ~0.36 | - | - | |

| Excitation Maxima | 497 nm (primary), 254 nm (secondary) | - | - | Compatible with a wide range of gel imaging systems. |

| Emission Maximum | 520 nm | - | - |

Experimental Protocols

Post-Electrophoresis Staining of Viroids and Small RNAs in Gels

This protocol describes the staining of RNA in agarose or polyacrylamide gels after electrophoresis.

Materials:

-

This compound RNA Gel Stain (10,000X concentrate in DMSO)

-

Tris-borate-EDTA (TBE) buffer (pH 8.0)

-

Staining container (e.g., petri dish)

-

Gel documentation system with UV transilluminator or laser scanner

Protocol:

-

Prepare Staining Solution:

-

For non-denaturing gels and denaturing polyacrylamide/urea gels, dilute the this compound stock solution 1:10,000 in TBE buffer.

-

For denaturing agarose/formaldehyde gels, dilute the this compound stock solution 1:5,000 in TBE buffer.

-

Note: The pH of the staining solution is critical for optimal sensitivity and should be between 7.5 and 8.0.

-

-

Staining:

-

After electrophoresis, place the gel in a clean staining container.

-

Add enough staining solution to completely cover the gel.

-

Protect the staining container from light by covering it with aluminum foil or placing it in the dark.

-

Agitate the gel gently on a shaker at room temperature.

-

Optimal staining time for polyacrylamide gels is typically 10-40 minutes.

-

Optimal staining time for agarose gels is typically 20-40 minutes.

-

-

Note: No destaining is required. The staining solution can be stored in the dark at 2-8°C and reused 3-4 times.

-

-

Visualization:

-

Illuminate the stained gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator.

-

The fluorescence emission of this compound-stained RNA is centered at 520 nm.

-

Photograph the gel using a gel documentation system. For black and white film, a SYBR Green gel stain photographic filter is recommended for optimal sensitivity.

-

Workflow for Post-Electrophoresis Staining

Caption: Workflow for staining RNA gels with this compound.

SYBR Green-Based RT-qPCR for Viroid and Small RNA Quantification

This protocol provides a general framework for the sensitive detection and quantification of viroids and small RNAs using a one-step SYBR Green RT-qPCR assay.

Materials:

-

RNA template (isolated viroid or small RNA)

-

One-step RT-qPCR kit with SYBR Green

-

Specific forward and reverse primers for the target viroid or small RNA

-

Nuclease-free water

-

Real-time PCR instrument

Protocol:

-

Reaction Setup:

-

On ice, prepare the RT-qPCR reaction mix in a sterile, nuclease-free tube. The following is an example reaction setup; volumes should be adjusted according to the manufacturer's instructions for your specific one-step RT-qPCR kit.

-

2X One-Step RT-qPCR Master Mix (with SYBR Green): 10 µL

-

Forward Primer (10 µM): 0.5 µL

-

Reverse Primer (10 µM): 0.5 µL

-

Reverse Transcriptase: 0.5 µL

-

RNA Template (e.g., 1-100 ng): 2 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Include appropriate controls:

-

No-template control (NTC): Replace RNA template with nuclease-free water to check for contamination.

-

No-reverse transcriptase control (-RT): Omit the reverse transcriptase to ensure no signal from contaminating DNA.

-

Positive control: A known concentration of the target RNA.

-

-

-

Real-Time PCR Cycling:

-

Program the real-time PCR instrument with the following general cycling conditions. These should be optimized for your specific primers and target.

-

Reverse Transcription: 50°C for 10-30 minutes

-

Initial Denaturation: 95°C for 2-5 minutes

-

PCR Cycles (40 cycles):